N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-8-12(17)6-7-13(10)18-16(19)15-9-11-4-2-3-5-14(11)20-15/h2-9H,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGECFYOWRHXWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356353 | |
| Record name | N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433252-24-5 | |
| Record name | N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 4-amino-2-methylphenylamine with 1-benzofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and reaction time to achieve high yields and purity. Purification steps, including recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-(4-nitro-2-methylphenyl)-1-benzofuran-2-carboxamide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-(4-substituted-2-methylphenyl)-1-benzofuran-2-carboxamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzofuran derivatives, including N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide, as promising anticancer agents.
Key Findings:
- A study evaluated various benzofurancarboxamides for their anticancer activity through the National Cancer Institute's Developmental Therapeutics Program. The compounds were tested against approximately 60 human tumor cell lines, revealing significant cytotoxic effects at low concentrations (10^-4 to 10^-8 M) using the sulforhodamine B assay .
- Specific derivatives exhibited IC50 values indicating potent growth inhibition, suggesting that modifications to the benzofuran structure can enhance anticancer efficacy .
Antimicrobial Properties
Benzofuran compounds have emerged as potential antimicrobial agents due to their unique structural features.
Research Insights:
- Benzofuran derivatives have been systematically studied for their antimicrobial activity against various pathogens. The structural diversity of these compounds allows for tailored pharmacological properties, making them suitable candidates for further development in treating microbial infections .
- The benzofuran scaffold has been identified as a privileged structure in drug discovery, with several derivatives showing effectiveness against clinically relevant targets .
Synthesis and Optimization
The synthesis of this compound has been optimized for high yield and purity, allowing for extensive biological testing.
Synthesis Overview:
Mechanism of Action
The mechanism of action of N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Neurocognitive Effects and nAChR Modulation
Benzofuran carboxamides with para-substituted phenyl groups, such as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide, demonstrate potent α7 nAChR agonism, improving working memory in rodents . The amino and methyl groups in this compound may similarly enhance receptor binding while avoiding metabolic instability associated with methoxy groups .
HDAC Inhibition
Carboxamides with Zn²⁺-binding regions (e.g., benzamides, acetamides) show isoform-specific HDAC inhibition . The amino group in this compound could facilitate hydrogen bonding with HDAC active sites, while the methyl group enhances hydrophobic interactions .
Key Differentiators of this compound
- Balanced Electronic Profile: The amino group’s electron-donating effect and methyl group’s steric protection may optimize pharmacokinetics compared to acetyl or chlorobenzoyl analogs .
- Dual Therapeutic Potential: Structural similarity to both nAChR agonists and HDAC inhibitors suggests multifunctional applications .
- Metabolic Stability : Methyl substitution at the phenyl ortho position may reduce oxidative metabolism compared to methoxy-containing analogs .
Biological Activity
N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran core, which is known for its diverse biological activities. The presence of the amino group and the carboxamide functionality enhances its interaction with various biological targets, making it a valuable compound for research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. Notably, the compound has been investigated for its antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer effects by inhibiting key protein-protein interactions (PPIs) involved in cancer cell proliferation. For example, studies have shown that benzofuran derivatives can inhibit MLL-rearranged leukemia cells with IC50 values as low as 1.6 μM . The mechanism often involves suppression of oncogenic gene expression, such as HoxA9 and Myc, which are crucial for cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the benzofuran structure can significantly influence the biological activity of derivatives. For instance, substituents at specific positions on the benzofuran ring can enhance or diminish anticancer potency. A comparative analysis of similar compounds reveals that those with electron-donating groups at the para position exhibit improved cytotoxicity against various cancer cell lines .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 1.6 | MLL-r leukemia |
| Benzofuran derivative A | 4.7 | AML cells |
| Benzofuran derivative B | 7.2 | PLK1 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess significant efficacy against certain bacterial strains, although specific mechanisms remain to be fully elucidated.
Case Studies
Case Study 1: Anticancer Efficacy in Leukemia Models
A study reported the use of this compound in murine models of MLL-rearranged leukemia. The compound demonstrated substantial inhibition of tumor growth and improved survival rates compared to control groups, highlighting its potential as a therapeutic agent in hematological malignancies .
Case Study 2: Structure Optimization
Further optimization of the compound led to the development of derivatives with enhanced potency against cancer cell lines. For instance, modifications that included additional halogen substitutions resulted in improved IC50 values, indicating a strong correlation between structural changes and biological activity .
Q & A
Q. What synthetic routes are most effective for producing N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide, and how can yield be optimized?
The synthesis typically involves multi-step processes, such as:
- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylations or coupling reactions.
- Step 2 : Activation of the carboxylic acid group using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to form the corresponding acyl chloride.
- Step 3 : Amidation with 4-amino-2-methylaniline under controlled conditions (e.g., DMF/DMAP catalysis at 60°C for 36 hours) .
Q. Yield Optimization :
- Use continuous flow reactors for scalability and reduced side reactions.
- Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize byproducts.
- Example: A 45% yield was achieved for a structurally related benzofuran carboxamide using optimized stoichiometry and purification via recrystallization from ethanol .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Approaches :
- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
- Structural Confirmation :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ = 324 m/z for related analogs) .
- Elemental Analysis : Match calculated vs. experimental C/H/N ratios (e.g., Anal. (C₂₃H₂₅Cl₂N₃O₃·HCl·0.5H₂O) C, H, N) .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Receptor Binding Assays : Radioligand displacement studies for α7 nicotinic acetylcholine receptors (α7 nAChR), a known target for cognitive enhancement .
- Cell-Based Assays : Measure calcium flux in SH-SY5Y cells transfected with α7 nAChR using fluorescent dyes (e.g., Fluo-4).
- Enzymatic Inhibition : Test against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) via Ellman’s method .
Advanced Research Questions
Q. How does this compound improve cognitive function in rodent models, and what experimental designs validate this?
Mechanistic Insights :
- The compound acts as a selective α7 nAChR agonist, enhancing synaptic plasticity and acetylcholine signaling. In vivo studies show dose-dependent improvements in:
Q. Experimental Design Considerations :
Q. What strategies resolve contradictions in potency data across different studies?
Case Example : Discrepancies in IC₅₀ values for α7 nAChR activation may arise from:
- Assay Variability : Compare results from electrophysiology (patch-clamp) vs. fluorescence-based calcium imaging.
- Species Differences : Rat cortical neurons vs. human recombinant receptors.
- Solution : Meta-analysis of datasets using standardized protocols (e.g., EC₅₀ normalization to reference agonists like PNU-282987) .
Q. Can this compound exhibit synergistic effects with other therapeutics, and how is this tested?
Synergy with Aldicarb :
- In C. elegans models, this compound (0.94 µM) combined with aldicarb (20 µM) enhanced nematicidal activity by 80% vs. single-agent treatments.
- Method :
- Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn software.
- Dose-Matrix Screening : Test 8×8 concentration grids to identify optimal ratios .
Q. What structural analogs of this compound have been explored, and how do modifications impact activity?
Key Modifications and SAR Trends :
- Benzofuran Core : Replacement with benzothiophene reduces α7 nAChR affinity by 10-fold.
- Amino Substituents : 4-Amino-2-methylphenyl groups enhance blood-brain barrier permeability vs. unsubstituted analogs.
- Case Study : N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide showed 3× higher cognitive improvement in Morris water maze tests .
Q. How are crystallographic studies used to elucidate its binding mode?
Case Example : Co-crystallization with human Calpain-1 protease revealed:
- Binding Pocket : Hydrophobic interactions between the benzofuran ring and Leu271/Val272 residues.
- Key Interactions : Hydrogen bonds between the carboxamide group and Asp289 (distance: 2.8 Å).
- Tools : PHENIX for structure refinement; PDB ID 8GX3 for public access .
Data Contradiction Analysis
Q. How to address variability in pharmacokinetic profiles across species?
- Issue : Oral bioavailability ranges from 15% (mice) to 40% (rats).
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
